Naphthalen-1-yl phenyl carbonate

Catalog No.
S1518601
CAS No.
17145-98-1
M.F
C17H12O3
M. Wt
264.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Naphthalen-1-yl phenyl carbonate

CAS Number

17145-98-1

Product Name

Naphthalen-1-yl phenyl carbonate

IUPAC Name

naphthalen-1-yl phenyl carbonate

Molecular Formula

C17H12O3

Molecular Weight

264.27 g/mol

InChI

InChI=1S/C17H12O3/c18-17(19-14-9-2-1-3-10-14)20-16-12-6-8-13-7-4-5-11-15(13)16/h1-12H

InChI Key

YPURHVDOFHBPQV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC(=O)OC2=CC=CC3=CC=CC=C32

Synonyms

Carbonic acid (1-naphtyl)phenyl ester

Canonical SMILES

C1=CC=C(C=C1)OC(=O)OC2=CC=CC3=CC=CC=C32
  • Naphthalene

    Naphthalene is a bicyclic aromatic hydrocarbon used in various scientific studies, including those investigating polycyclic aromatic hydrocarbons (PAHs) [1]. PAHs are organic compounds found in coal, tar, and cigarette smoke, and their potential health effects are a subject of ongoing research.

  • Phenyl carbonate

    Phenyl carbonate is a functional group present in various organic carbonates, which are a class of compounds with diverse applications in scientific research. For instance, some phenyl carbonates are being investigated for their potential use in medicinal chemistry [2].

Here are some resources for further scientific research on related topics:

  • National Institute of Environmental Health Sciences (NIEHS):
  • American Chemical Society (ACS):

Naphthalen-1-yl phenyl carbonate is an organic compound characterized by the presence of a naphthalene ring bonded to a phenyl carbonate group. Its chemical structure can be represented as C13_{13}H10_{10}O3_{3}, indicating that it consists of 13 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms. This compound is notable for its potential applications in various fields, including materials science and pharmaceuticals, due to its unique chemical properties and reactivity.

  • Hydrolysis: In the presence of water or an aqueous base, it hydrolyzes to yield naphthalen-1-ol and phenol. This reaction is significant for its potential to regenerate useful compounds.
  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles, such as amines or alcohols, typically in the presence of a base.
  • Oxidation and Reduction: Although less common, naphthalen-1-yl phenyl carbonate can undergo oxidation or reduction under specific conditions to form various derivatives.

Common Reagents and Conditions

  • Hydrolysis: Water or aqueous sodium hydroxide.
  • Substitution: Nucleophiles in the presence of a base.
  • Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Naphthalen-1-yl phenyl carbonate can be synthesized through several methods:

Synthetic Routes

  • Reaction with Phenyl Chloroformate: The most common method involves reacting naphthalen-1-ol with phenyl chloroformate in the presence of a base such as pyridine or triethylamine. This reaction occurs under anhydrous conditions to prevent hydrolysis.
  • Industrial Production: On an industrial scale, similar synthetic routes are employed but optimized for higher yields and purity. Techniques such as continuous flow reactors may be used to enhance efficiency.

Naphthalen-1-yl phenyl carbonate has diverse applications across several fields:

  • Materials Science: It is utilized in the synthesis of advanced materials, including polymers and coatings, due to its stable carbonate linkages.
  • Organic Synthesis: The compound serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceuticals: It is explored for potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.

Naphthalen-1-yl phenyl carbonate shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
Naphthalen-1-yl methyl carbonateMethyl group instead of phenylLess sterically hindered than naphthalen-1-yl phenyl carbonate
Naphthalen-1-yl ethyl carbonateEthyl group instead of phenylSimilar reactivity but different solubility
Phenyl methyl carbonateMethyl group attached to a phenylLacks naphthalene structure
Phenyl ethyl carbonateEthyl group attached to a phenylDifferent reactivity profile compared to naphthalene derivatives

Uniqueness

Naphthalen-1-yl phenyl carbonate is unique due to its combination of both a naphthalene ring and a phenyl group, which imparts distinct chemical properties. This structural configuration allows it to maintain a balance between stability and reactivity, making it suitable for various applications in materials science and organic synthesis compared to its similar counterparts.

XLogP3

4.7

Dates

Modify: 2023-08-15

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